2-Chloro-N-phenethyl-benzamide
Description
Significance of Benzamide (B126) Core Structures in Synthetic Chemistry and Molecular Design
The benzamide core is a fundamental and versatile structural motif in the fields of synthetic chemistry and molecular design. researchgate.net Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, serve as crucial building blocks in the synthesis of more complex molecules. researchgate.netmdpi.com Their structural simplicity and the reactivity of the amide group allow for a wide range of chemical modifications, making them ideal scaffolds for developing new compounds. mdpi.com The amide bond within the benzamide structure is a key feature, providing stability and the capacity for hydrogen bonding, which is critical for molecular recognition and interaction with biological targets. This has led to their widespread use in the design of pharmaceutical agents and other bioactive molecules. researchgate.netmdpi.com The development of novel synthetic methodologies, such as C–H bond activation, continues to expand the utility of benzamide scaffolds in creating complex organic frameworks. acs.org
Historical Context of Benzamide Derivatives in Chemical Science
The exploration of benzamide derivatives in chemical and pharmaceutical sciences has a notable history, with significant developments beginning around the mid-20th century. Initially recognized for their utility in various chemical transformations, their potential as bioactive agents soon became a major focus of research. Benzamide itself (C₇H₇NO) is the simplest amide derivative of benzoic acid and is found as a natural alkaloid. wikipedia.org Over the decades, chemists have synthesized a vast library of benzamide derivatives by modifying the benzene ring and the amide nitrogen with different substituents. This has led to the discovery of compounds with a wide array of applications, from materials science to medicinal chemistry. acs.orgresearchgate.net
Overview of N-Phenethylbenzamide Derivatives as a Class of Chemical Entities
Within the large family of benzamides, N-phenethylbenzamide derivatives represent a specific and significant subclass. These compounds are characterized by the presence of a phenethyl group (a two-carbon chain attached to a phenyl group) bonded to the nitrogen atom of the benzamide core. Research has shown that N-phenethylbenzamide derivatives can be isolated from natural sources, such as the stems of Piper betle L. researchgate.netnih.govtandfonline.com The investigation into this class of molecules has revealed a range of interesting chemical properties and biological activities in research settings. For example, studies have explored the antimicrobial effects of certain N-phenethylbenzamide derivatives against various microorganisms. researchgate.netnih.govtandfonline.com Other research has focused on their potential in neuroprotective applications, specifically their ability to inhibit amyloid-beta aggregation, a process associated with Alzheimer's disease. researchgate.net The diverse functionalities that can be introduced onto both the benzoyl and phenethyl moieties make this a rich class of compounds for further chemical exploration. researchgate.net
Research Scope and Focus on 2-Chloro-N-phenethyl-benzamide within the Benzamide Class
This article narrows its focus to a single, specific member of the N-phenethylbenzamide family: This compound . This compound is distinguished by a chlorine atom at the ortho- (position 2) of the benzoyl ring. The scope of the following sections is strictly limited to the presentation of its known chemical and structural data. It serves as a case study within the broader class of benzamides, illustrating how specific substitutions on the core scaffold define the properties of the individual chemical entity. The compound is primarily known as an intermediate in organic synthesis. smolecule.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄ClNO | nih.gov |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)benzamide | |
| CAS Number | 38925-70-1 | chemsrc.com |
| Molecular Weight | 259.73 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl | |
| InChI Key | PLSUZSSOFMKWLH-UHFFFAOYSA-N | |
| InChI | InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Spectroscopic Research Findings
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. Limited research data is available for this compound.
| Spectroscopic Data | Observed Values | Source(s) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3281.3, 3086.3, 3024.3, 1661.8, 1593.0, 1555.5, 1494.4, 1453.3, 1306.5, 1061.5, 785.9, 752.8, 726.1, 696.2, 646.4 | cabidigitallibrary.org |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60 (d, J=7.2 Hz, 2H, Ph-H), 7.38 - 7.24 (m, 8H, Ph-H), 6.22 (s, 1H, -NH-), 3.72 (q, 2H, Ph-H), 2.93 (t, J=6.8 Hz, 2H, Ph-H) | cabidigitallibrary.org |
Note: The reported ¹H NMR data in the source appears to contain a typographical error in the integration of the signal at 3.75 ppm, which is described as "3H" but corresponds to the two protons of the -CH₂- group adjacent to the nitrogen. The data presented here reflects the likely intended assignment for the structure. cabidigitallibrary.org
Synthetic Routes
The synthesis of this compound typically involves the formation of an amide bond. A common laboratory method is the aminolysis of an acyl chloride. cabidigitallibrary.org This involves reacting 2-chlorobenzoyl chloride with 2-phenylethanamine. chemsrc.comcabidigitallibrary.org
Precursors:
2-Chlorobenzoyl chloride (CAS: 609-65-4) chemsrc.com
2-Phenylethanamine (CAS: 64-04-0) chemsrc.com
Structure
3D Structure
Properties
CAS No. |
38925-70-1 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
PLSUZSSOFMKWLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl |
solubility |
39 [ug/mL] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-Chloro-N-phenethyl-benzamide, it serves to confirm the molecular weight and elucidate the structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. scispace.com The molecular formula for this compound is C₁₅H₁₄ClNO. sigmaaldrich.comscbt.com This composition allows for the calculation of a theoretical exact mass. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured mass that closely matches this theoretical value, confirming the compound's elemental formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO |
| Theoretical Exact Mass (Monoisotopic) | 259.0764 g/mol |
Note: The values presented are theoretical and serve as a benchmark for experimental verification.
The analysis of fragmentation patterns in mass spectrometry provides a virtual roadmap of a molecule's structure. When this compound is ionized, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structural motifs. The fragmentation of N-substituted benzamides is well-documented. cdnsciencepub.com
Two primary fragmentation pathways are anticipated for this compound:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the phenethyl group is a common pathway for amines and amides. libretexts.org
Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom can break, leading to the formation of a benzoyl cation.
Key expected fragments include the loss of the phenethyl group or the 2-chlorobenzoyl group. A McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, which is a characteristic fragmentation for amides with sufficiently long alkyl chains. cdnsciencepub.comlibretexts.org The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments.
Table 2: Predicted Major Mass Fragments of this compound and Their Proposed Structures
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |
|---|---|---|
| 139/141 | 2-Chlorobenzoyl cation | [Cl-C₆H₄-CO]⁺ |
| 121 | Phenylethylaminyl radical cation | [C₆H₅-CH₂-CH₂-NH]⁺ |
| 105 | Phenylethyl cation | [C₆H₅-CH₂-CH₂]⁺ |
| 104 | Styrene radical cation (from McLafferty Rearrangement) | [C₆H₅-CH=CH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic rings (the chlorophenyl and phenyl groups) and the amide chromophore. arabjchem.org
The presence of the chlorine atom in the ortho-position of the benzamide (B126) ring can influence the electronic transitions. Studies on 2-chlorobenzamide (B146235) show a shift in absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzamide. researchgate.net The electronic absorption spectra for similar compounds, such as N-(substituted phenyl)-2-chloroacetamides, show a main absorption maximum that is influenced by the electronic effects of the substituents. arabjchem.org Similarly, various methylbenzoylthiourea derivatives exhibit three absorption bands in the range of 205-287 nm, attributed to both n→π* and π→π* transitions. analis.com.my For this compound, distinct absorption bands corresponding to the electronic systems of the 2-chlorobenzoyl and phenethyl moieties would be anticipated.
Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Expected λₘₐₓ (nm) Range | Type of Transition | Associated Chromophore |
|---|---|---|
| ~200-230 | π→π* | Phenyl ring (E2-band) |
| ~230-270 | π→π* | Benzoyl group (K-band) |
| ~260-280 | π→π* | Phenyl ring (B-band) |
Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Assessment
Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. They are valuable for assessing the purity and stability of a compound, excluding aspects of thermal decomposition.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. vikramuniv.ac.inscielo.org.co For a pure, non-hydrated, and solvent-free sample of this compound, the TGA curve would be expected to show a flat baseline with no significant mass loss until the temperature approaches the compound's boiling or decomposition point. The presence of volatile impurities, such as residual solvents or moisture, would be indicated by a mass loss at lower temperatures, typically below 150°C. eltra.com Therefore, TGA serves as an excellent tool to confirm the absence of volatile components and thus provides an indication of sample purity.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.comnetzsch.com This technique is highly effective for determining the melting point and purity of a crystalline solid. A pure sample of this compound would exhibit a sharp, well-defined endothermic peak at its melting point. Impurities typically cause a depression and broadening of the melting peak. nih.gov The shape and temperature of the melting endotherm can be used to quantitatively assess the purity of the compound. Furthermore, the absence of any exothermic or endothermic events prior to melting can indicate the stability of the crystalline form under thermal stress. researchgate.net
Table 4: Application of Thermal Analysis for this compound
| Technique | Information Provided (Purity & Stability) | Expected Observation for a Pure, Stable Sample |
|---|---|---|
| TGA | Assessment of volatile impurities (e.g., water, solvents). | Stable mass (flat curve) until high temperatures are reached. |
| DSC | Determination of melting point and crystalline purity. Assessment of phase transitions. | A single, sharp endothermic peak at the characteristic melting point. No thermal events prior to melting. |
Crystallographic Analysis and Solid State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.
For 2-Chloro-N-phenethyl-benzamide, an SCXRD analysis would begin with the growth of a high-quality single crystal. This crystal would then be exposed to a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be meticulously collected and analyzed. Through this process, the exact spatial coordinates of each atom in the molecule could be determined.
This would allow for the creation of a detailed molecular model, from which precise geometric parameters could be extracted and tabulated.
Table 1: Hypothetical Data from SCXRD Analysis of this compound
| Parameter | Expected Value Range | Information Provided |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | ~1.74 | Strength and nature of the carbon-chlorine bond. |
| C=O | ~1.23 | Carbonyl bond character. |
| C-N (amide) | ~1.33 | Amide bond planarity and resonance. |
| C-C (aromatic) | ~1.39 | Aromatic ring integrity. |
| Bond Angles (°) | ||
| O=C-N | ~122 | Geometry around the carbonyl carbon. |
| C-N-C | ~120 | Planarity of the amide linkage. |
| Torsion Angles (°) | ||
| O=C-C-Cl | Variable | Orientation of the chloro-substituted phenyl ring relative to the amide plane. |
Note: The values presented in this table are illustrative and based on typical values for similar organic molecules. Actual experimental data for this compound is not available.
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state is a direct consequence of the interplay between intramolecular forces and the energetic demands of crystal packing. A detailed conformational analysis, derived from SCXRD data, would reveal the preferred spatial arrangement of the flexible phenethyl group relative to the more rigid 2-chlorobenzamide (B146235) moiety.
Without experimental data, the specific conformation of this compound in the solid state remains undetermined.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the crystalline material. For a molecule like this compound, several types of interactions would be anticipated to play a role in its crystal packing.
Hydrogen bonding is a primary directional interaction that significantly influences the crystal structures of amides. The N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This can lead to the formation of well-defined motifs, such as chains or dimers.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods provide a microscopic view of electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Ab Initio Methods for Geometry Optimization and Energy Calculations
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are used for the precise determination of a molecule's equilibrium geometry and total energy. mdpi.comresearchgate.net The process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy on the potential energy surface. arxiv.orgwayne.edu
For a molecule like 2-Chloro-N-phenethyl-benzamide, ab initio calculations would begin with an initial guess of the structure. The forces on each atom are then calculated, and the atoms are moved to new positions to lower the total energy. This iterative process continues until a stationary point is reached. wayne.edu The choice of basis set, such as 6-31G(d,p), is critical for the accuracy of these calculations. researchgate.net Such analyses provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical methods focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its phenethyl group and the amide linkage. researchgate.net
In Silico Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict its physicochemical properties. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds. mdpi.com
TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of passive molecular transport through membranes. LogP, the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. The number of rotatable bonds is an indicator of molecular flexibility. For similar benzamide (B126) compounds, these descriptors are routinely calculated to assess their drug-likeness. mdpi.com While specific experimentally verified values for this compound are not present in the reviewed literature, computational tools can provide reliable estimations.
Table 1: Predicted Molecular Descriptors for this compound (Note: These values are based on computational predictions for analogous structures and are for illustrative purposes.)
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 259.74 g/mol | Size of the molecule. sigmaaldrich.com |
| XLogP3 | ~3.5 | Indicates lipophilicity. |
| TPSA | ~29.1 Ų | Polar surface area. nih.gov |
| Rotatable Bonds | ~3 | Molecular flexibility. |
| Hydrogen Bond Donors | 1 | Potential for H-bond formation. nih.gov |
| Hydrogen Bond Acceptors | 1 | Potential for H-bond formation. nih.gov |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. researchgate.net This method is used to understand the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. tandfonline.comnih.gov
In a theoretical context, docking studies of this compound could be performed against a variety of protein targets to explore its potential binding modes. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose. For example, docking studies on similar benzamide derivatives have been used to investigate their interactions with enzyme active sites. researchgate.netnih.gov These studies reveal key amino acid residues that may interact with the chloro-substituted phenyl ring, the amide group, or the phenethyl moiety.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. igi-global.comnih.gov To develop a QSPR model, a set of molecules with known properties and their calculated molecular descriptors are used. Statistical methods, such as multiple linear regression, are then employed to build a model that can predict the property for new, untested compounds. researchgate.net
For a class of compounds like benzamides, a QSPR study could be designed to predict properties such as solubility, melting point, or chromatographic retention time. igi-global.com This would involve synthesizing a library of related this compound derivatives with variations in their substituents. By calculating a wide range of descriptors (topological, electronic, steric) for these molecules and correlating them with experimentally measured properties, a predictive QSPR model could be established. Such a model would be a valuable tool for the theoretical design of new benzamides with desired physicochemical characteristics.
Structure Property Relationship Spr Investigations
Influence of Substituents on Electronic Structure and Reactivity
Substituents on the aromatic rings and the amide group play a critical role in modulating the electronic properties and reactivity of benzamide (B126) derivatives. The ortho-chloro substituent on the benzoyl ring in 2-Chloro-N-phenethyl-benzamide is an electron-withdrawing group. This influences the electron density of the aromatic ring and the adjacent carbonyl group.
Research on related benzamides highlights the significance of substituent effects:
Electron-withdrawing Groups: The presence of chloro and nitro groups in compounds like 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has been shown to increase electrostatic stabilization. The introduction of strong electron-withdrawing nitro groups can alter reactivity and binding kinetics.
Substituent Position: The position of substituents is crucial. Studies on chlorophenyl-containing benzamides suggest that para-substitution may be optimal for certain biological interactions compared to meta-substitution. In other contexts, ortho-substituted aniline (B41778) derivatives displayed higher activity than para- or meta-substituted analogs. mdpi.com
Electron-donating Groups: Conversely, electron-donating substituents on the benzamide aryl ring can enhance the hydrogen-bond acceptor capability of the amide carbonyl, which can proportionally increase binding affinity and functional activity in certain systems. acs.org
Conformational Preferences and Stereochemical Effects
The three-dimensional structure of this compound is determined by the rotational freedom around its single bonds and the inherent geometry of the amide linkage.
Amide Conformation: The amide group in benzamides typically adopts a planar, trans conformation, which is stabilized by resonance. This conformation is observed in related structures like 2-Chloro-N-(2,6-dichlorophenyl)benzamide and is thought to stabilize hydrogen bonding with biological targets. In the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide, the ortho-chlorine atom is positioned syn to the carbonyl oxygen. researchgate.net
Stereochemistry: While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the ethyl linker, would result in enantiomers. Studies on other chiral benzamides have demonstrated that enantiomers can exhibit significantly different biological activities, underscoring the importance of stereochemistry in molecular recognition.
Hydrogen Bonding Interactions and Their Impact on Molecular Recognition
Hydrogen bonding is a key non-covalent interaction that governs the behavior of this compound. The amide moiety is the primary functional group involved in these interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor.
In the solid state, related benzamides form predictable hydrogen bonding networks. Crystal structure analysis of 2-chloro-N-(2-methylphenyl)benzamide reveals that molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. researchgate.net Similarly, derivatives of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide show intermolecular N–H···O and N–H···S interactions that create a three-dimensional network. This capacity for hydrogen bonding is fundamental to the process of molecular recognition, where the molecule selectively binds to biological targets like proteins or enzymes. biorxiv.org
Correlation of Computational Descriptors with Spectroscopic Signatures
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the properties of molecules like this compound and correlate them with experimental spectroscopic data.
Studies on structurally similar compounds have successfully used these methods:
Molecular Geometry and Vibrational Frequencies: For 2-chloro-N-(diethylcarbamothioyl)benzamide, DFT calculations have been used to predict molecular geometry and vibrational frequencies, which show good agreement with experimental data from X-ray crystallography and IR spectroscopy. nih.gov
Electronic Properties: DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and has been linked to nonlinear optical (NLO) properties in compounds like 2-Chloro-N-(2-methylphenyl) benzamide. researchgate.net
Spectroscopic Correlation: The calculated vibrational frequencies can be assigned to specific experimental peaks in IR and Raman spectra. For example, the characteristic N–H and C=O stretching frequencies of the amide group are readily identifiable. researchgate.net In the IR spectrum, a red shift in the N-H stretching wavenumber from the calculated value can indicate a weakening of the bond, suggesting potential proton transfer. researchgate.net
| Computational/Spectroscopic Data for Related Benzamides | |
| Technique | Observation |
| X-ray Crystallography | Reveals trans-cis configuration and intermolecular N–H···O/S hydrogen bonds in 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide. |
| FTIR Spectroscopy | Identifies N–H stretching (3158–3365 cm⁻¹) and C=O stretching (1685–1691 cm⁻¹) in a thiourea (B124793) benzamide derivative. |
| NMR Spectroscopy | Amide NH protons in thiourea moieties resonate at δ 10.5–11.8 ppm. |
| DFT Calculations | Predicts geometric parameters, polarizability, and hyperpolarizability; HOMO-LUMO gap calculations suggest potential NLO behavior for 2-Chloro-N-(2-methylphenyl) benzamide. researchgate.net |
| DFT/Hartree-Fock | Calculates molecular geometry and vibrational frequencies for 2-chloro-N-(diethylcarbamothioyl)benzamide, with scaled B3LYP/6-31G(d) results closely matching experimental data. nih.gov |
Design Strategies for Modulating Molecular Properties through Structural Modifications
The principles of structure-property relationships guide the rational design of new molecules based on the this compound scaffold. The goal of such strategies is to fine-tune properties like solubility, reactivity, and binding affinity.
Key design strategies include:
Substituent Modification: Introducing or changing substituents on either the benzoyl or phenethyl rings is a primary strategy. Adding halogen atoms can improve permeability by modulating lipophilicity. tandfonline.com The electronic nature of substituents (electron-donating vs. electron-withdrawing) can be systematically varied to optimize interactions, such as the hydrogen bonding capacity of the amide carbonyl. mdpi.comacs.org
Structural Simplification: For complex lead compounds, simplification by removing non-essential groups or chiral centers can improve synthetic accessibility and pharmacokinetic profiles while retaining key pharmacophoric features. nih.gov
Conformational Constraint: Introducing cyclic structures or bulky groups can reduce the molecule's conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing its affinity and selectivity for a specific target.
These strategies allow for the systematic exploration of chemical space around the core this compound structure to develop new compounds with tailored molecular properties.
Reactivity and Mechanistic Investigations of 2 Chloro N Phenethyl Benzamide
Reaction Pathways and Transformation Mechanisms
The primary reaction pathways for 2-Chloro-N-phenethyl-benzamide involve transformations at the amide bond and the chlorinated aromatic ring.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond in this compound is susceptible to hydrolysis. This reaction cleaves the amide linkage to yield 2-chlorobenzoic acid and 2-phenylethanamine. The mechanism in acidic media typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by a water molecule. researchgate.netcdnsciencepub.com In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Substitution Reactions: The chlorine atom on the benzoyl group is a key site for reactivity, primarily through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The chloro group can act as a leaving group and be displaced by various nucleophiles. pressbooks.pub
Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly relevant for transformations of the chlorinated ring. The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of an electron-withdrawing group generally accelerates this type of reaction, and while the amide group is not a strong activator, these reactions can be facilitated under specific conditions. masterorganicchemistry.com For instance, studies on related ortho-iodobenzamides have shown that the reaction can be directed specifically to the ortho position in the presence of pyridine (B92270), even without strong electron-withdrawing groups. rsc.org
Copper-Catalyzed Reactions: Copper catalysts have been effectively used for C-N bond formation in related benzamide (B126) systems. For example, the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) and various amines proceeds through a one-pot, copper-catalyzed Ullman coupling followed by an intramolecular C-H amidation. researchgate.net Such catalytic systems could potentially be applied to this compound for the synthesis of more complex heterocyclic structures.
Reaction Kinetics and Thermodynamic Considerations
While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, general principles derived from studies on related benzamides provide valuable insights.
Amide Hydrolysis Kinetics: The rate of amide hydrolysis is highly dependent on pH and temperature. Studies on benzamide and its N-substituted derivatives show that the reaction mechanism can change with acid concentration. cdnsciencepub.comresearchgate.net In moderately acidic solutions, the rate-determining step is the attack of water on the protonated amide. researchgate.net In highly concentrated strong acids, a different, faster mechanism involving a second proton transfer may take over. cdnsciencepub.comresearchgate.net The electronic nature of substituents on the benzene (B151609) ring also impacts the hydrolysis rate; electron-withdrawing groups tend to accelerate the reaction in concentrated acid by stabilizing the transition state. researchgate.net
The table below summarizes general findings on the hydrolysis of substituted benzamides.
| Compound Family | Reaction Condition | Kinetic Observation |
| Substituted Benzamides | 7.19M HC1O₄ at 95 °C | Electron-attracting groups (e.g., p-nitro) accelerate the rate of hydrolysis compared to unsubstituted benzamide. researchgate.net |
| Benzamide, N-methylbenzamide, N,N-dimethylbenzamide | 5-60% aq. H₂SO₄ | The order of reactivity is primary > tertiary > secondary, a trend attributed to variations in the enthalpy of activation (ΔH‡). researchgate.net |
| Primary Aliphatic Amides | Dilute Acids | Hydrolysis rate is governed by a combination of steric and conjugative effects of the substituents. researchgate.net |
Substitution Reaction Kinetics: For nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-withdrawing groups at ortho and para positions, is a key factor governing the reaction rate. masterorganicchemistry.com In the case of this compound, the chloro group itself is an electron-withdrawing group, which facilitates the reaction, although less effectively than a nitro group. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to their trend in SN2 reactions, because the C-X bond is not broken in the rate-determining step. masterorganicchemistry.com
Some reactions involving amide derivatives are known to be under kinetic rather than thermodynamic control, meaning the product distribution is determined by the relative rates of formation rather than the relative stabilities of the products.
Role of the Chloro Substituent in Chemical Transformations
The ortho-chloro substituent on the benzoyl ring of this compound plays a multifaceted role in its reactivity.
Leaving Group in Nucleophilic Substitution: The primary role of the chlorine atom is to function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of other functional groups onto the aromatic ring, making it a valuable synthetic handle.
Inductive Effect: As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect. This effect increases the electrophilicity of the aromatic ring carbons, making the ring more susceptible to nucleophilic attack. This electronic influence is crucial for the feasibility of SNAr reactions. masterorganicchemistry.com
Steric and Conformational Influence: The presence of a substituent at the ortho position influences the molecule's conformation. The ortho-chloro group can create steric hindrance that affects the approach of reagents. It also influences the rotational barrier around the C(aryl)-C(O) bond and the amide C-N bond. Studies on the crystal structure of similar compounds, like N-(2-Chloro-phenyl)-2-methyl-benzamide, show that ortho substituents dictate the conformation of the amide group relative to the aromatic rings. nih.gov
Directing Group: In certain reaction types, such as the formation of benzyne (B1209423) intermediates under harsh conditions (e.g., reaction with sodium amide), the chloro substituent is the leaving group, but its position also directs where the incoming nucleophile can add. pressbooks.pubmasterorganicchemistry.com
Exploration of Novel Reactions Involving Benzamide Derivatives
The benzamide scaffold is central to many areas of chemical research, leading to the continuous development of novel transformations. While not all have been explicitly applied to this compound, they represent potential avenues for its derivatization.
Palladium-Catalyzed Cross-Coupling: Benzamide derivatives containing a halogen can participate in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura reaction has been used to functionalize bromo-substituted N-triflylbenzamides, and Sonogashira coupling has been employed to introduce acetylenyl groups onto a benzamide ring, demonstrating the versatility of these methods for C-C bond formation.
Domino and Cascade Reactions: Researchers have developed efficient syntheses of complex heterocyclic systems using benzamide precursors. For example, copper(I) iodide has been used to catalyze a domino cascade process for the self-condensation of 2-bromo/iodo benzamides to form 2-substituted 4(3H)-quinazolinones under microwave conditions. researchgate.net
Intramolecular Cyclizations: The strategic placement of functional groups allows for intramolecular reactions. A study on N-(2-chloro-5-nitro-phenyl)-benzamide derivatives showed they could undergo an S-chemoselective intramolecular nucleophilic aromatic substitution to yield benzothiadiazepine derivatives.
Claisen Rearrangement: In a multi-step synthesis of alibendol, a benzamide derivative, a Claisen rearrangement was a key step, showcasing how classic organic reactions can be integrated into synthetic routes for complex benzamides.
The table below highlights some novel reactions explored with various benzamide derivatives.
| Reaction Type | Catalyst/Reagent | Substrate Class | Product Class |
| Suzuki-Miyaura Coupling | Palladium Catalyst | 4-Bromo-N-triflylbenzamide | 4-Aryl-N-triflylbenzamide |
| Sonogashira Coupling | Palladium Catalyst | Halogenated Benzamide | Acetylenyl Benzamide |
| Domino Cascade | Copper(I) iodide / Cs₂CO₃ | 2-Bromo/Iodo Benzamide | 2-Substituted 4(3H)-Quinazolinone researchgate.net |
| Claisen Rearrangement | Heat (150-200 °C) | 2-Allyloxy-3-methoxy-benzoic acid allyl ester | Alibendol (a benzamide derivative) |
These examples underscore the synthetic potential inherent in the benzamide structure, suggesting numerous possibilities for the future exploration and functionalization of this compound.
Methodological Advancements in the Study of Benzamide Compounds
Development of Novel Analytical Techniques for Benzamide (B126) Characterization
The precise characterization of newly synthesized benzamide compounds is crucial for confirming their structure, assessing purity, and understanding their physicochemical properties. A suite of analytical techniques is employed for this purpose, providing a comprehensive profile of the molecule.
Modern analytical chemistry offers a powerful toolkit for the structural elucidation of benzamides. Spectroscopic methods are fundamental; Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular framework and the connectivity of atoms. Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic amide C=O and N-H stretches. nih.gov
For determining molecular weight and elemental composition with high accuracy, Mass Spectrometry (MS) and particularly High-Resolution Mass Spectrometry (HRMS) are indispensable. researchgate.net In cases where a definitive three-dimensional structure is required, Single Crystal X-ray Diffraction (SC-XRD) offers unparalleled detail about bond lengths, angles, and stereochemistry in the solid state. researchgate.net Chromatographic techniques like Thin-Layer Chromatography (TLC) are routinely used to monitor the progress of reactions during synthesis. nih.gov
These techniques, often used in combination, ensure the unambiguous identification and characterization of benzamide derivatives like 2-Chloro-N-phenethyl-benzamide.
| Analytical Technique | Application in Benzamide Characterization | References |
| Nuclear Magnetic Resonance (NMR) | Elucidates the carbon-hydrogen framework and atom connectivity. | researchgate.net, nih.gov |
| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule. | nih.gov, researchgate.net |
| Mass Spectrometry (MS/HRMS) | Determines accurate molecular weight and elemental formula. | researchgate.net |
| UV-Visible Spectroscopy | Analyzes electronic transitions within the molecule. | nih.gov |
| Single Crystal X-ray Diffraction | Provides the definitive 3D molecular structure in the solid state. | researchgate.net |
Automation and High-Throughput Approaches in Benzamide Synthesis and Screening
The demand for new and effective molecules has driven the adoption of automation and high-throughput (HTS) methodologies in chemical research. These approaches have significantly enhanced the efficiency of synthesizing and evaluating large libraries of benzamide compounds.
Automation in Synthesis: Automated synthesis platforms, particularly those utilizing flow chemistry, have streamlined the production of benzamides. worktribe.com Flow chemistry systems allow for reactions to be carried out in a continuous stream rather than in batches, offering superior control over reaction parameters, enhanced safety, and greater scalability. synplechem.com This technology enables the rapid and reproducible synthesis of a series of related compounds for structure-activity relationship (SAR) studies. worktribe.com Furthermore, automated, cartridge-based systems simplify the entire workflow, from reaction to work-up and purification, making advanced synthesis accessible and accelerating the discovery process. synplechem.comchemrxiv.org
High-Throughput Screening (HTS): HTS has revolutionized the process of identifying biologically active compounds. It involves the rapid, automated testing of tens of thousands of compounds against a specific biological target. uct.ac.zanih.gov Benzamide libraries are frequently used in HTS campaigns to discover new therapeutic leads. For example, HTS has been successfully used to identify:
Benzamide scaffolds that inhibit β-haematin formation, a critical pathway for the malaria parasite. uct.ac.za
Novel benzamide derivatives that act as TRPV1 antagonists, with potential applications in pain management. researchgate.net
Specific inhibitors of endothelial cell proliferation for the development of antiangiogenic agents. nih.gov
Epigenetic compounds, including benzamides, that induce the expression of antimicrobial peptides. nih.gov
| High-Throughput Screening Target | Benzamide Application Area | References |
| β-Haematin Formation | Antimalarial Drug Discovery | uct.ac.za |
| Endothelial Cell Proliferation | Antiangiogenic Cancer Therapy | nih.gov |
| TRPV1 Receptor | Pain Therapeutics | researchgate.net |
| DEFB1 Gene Promoter | Host-Directed Antimicrobials | nih.gov |
| Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease Treatment | nih.gov |
Advances in Computational Tools for Benzamide Research
Computational chemistry and molecular modeling have become indispensable tools in the study of benzamides, providing deep insights into their behavior at a molecular level and guiding the rational design of new derivatives.
Molecular Docking and Simulation: Molecular docking is a computational technique used to predict how a molecule, such as a benzamide derivative, binds to the active site of a target protein. scialert.net This method has been widely applied in benzamide research to understand interactions with targets like human dihydrofolate reductase (hDHFR) mdpi.com and cholesteryl ester transfer protein (CETP). nih.govresearcher.life Following docking, Molecular Dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. mdpi.com
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows researchers to predict the activity of novel, unsynthesized molecules. Pharmacophore modeling complements this by identifying the essential 3D arrangement of functional groups (the pharmacophore) required for a molecule to bind to its target. nih.gov These models serve as blueprints for designing new benzamides with improved potency and selectivity.
These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. scialert.net
| Computational Tool | Function in Benzamide Research | References |
| Molecular Docking | Predicts the binding mode and affinity of benzamides to a biological target. | nih.gov, mdpi.com, scialert.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement and stability of the benzamide-protein complex over time. | mdpi.com |
| 3D-QSAR | Correlates the 3D structure of benzamides with their biological activity. | nih.gov |
| Pharmacophore Mapping | Identifies the key structural features necessary for biological activity. | nih.gov, nih.gov |
| MMGBSA Calculation | Estimates the binding free energy of a ligand to its target protein. | nih.gov |
Future Research Directions and Theoretical Perspectives
Exploration of New Synthetic Pathways for Complex Benzamide (B126) Architectures
The synthesis of the benzamide core is a well-established area of organic chemistry, yet the pursuit of novel, efficient, and versatile synthetic methods remains a critical research frontier. Future work on 2-Chloro-N-phenethyl-benzamide will likely focus on developing pathways to more intricate and diverse molecular architectures.
Conventional synthesis of benzamides often involves the reaction of an acyl chloride, such as 2-chlorobenzoyl chloride, with an amine, in this case, 2-phenylethylamine. ijpsr.infochemsrc.com While effective, researchers are exploring more sophisticated strategies. One such avenue is the adaptation of methods used for related structures, such as the reaction of isatoic anhydride (B1165640) with 2-phenylethylamine to form 2-amino-N-phenethylbenzamides, which can then be further modified. mdpi.com Another approach involves the aminolysis of esters, like reacting methyl-5-chloro-2-methoxybenzoate with phenethylamine (B48288), a pathway that could be adapted for this compound. google.com
A significant leap forward would be the application of automated synthesis platforms. These systems enable the rapid assembly of a wide array of small molecules from basic building blocks through iterative coupling and purification cycles. nih.gov Applying such a platform to this compound as a core structure could allow for the systematic exploration of substitutions on both the benzoyl and phenethyl rings, creating large libraries of related compounds for further study. The development of greener synthetic methods, such as aqueous-phase amidation, which minimizes the use of organic solvents, also represents a valuable research direction.
Table 1: Potential Synthetic Strategies for Benzamide Derivatives
| Method | Starting Materials Example | Key Features | Relevant Findings |
|---|---|---|---|
| Acyl Chloride + Amine | 2-Chlorobenzoyl chloride, 2-Phenylethylamine | Conventional and widely used method. ijpsr.info | A foundational method for creating the amide bond in N-substituted chloroacetamides. ijpsr.info |
| Ester Aminolysis | Methyl 5-chloro-2-methoxybenzoate, Phenethylamine | Bypasses the need for highly reactive acyl chlorides. google.com | Successfully used to synthesize N-phenethyl-5-chloro-2-methoxybenzamide. google.com |
| Isatoic Anhydride Reaction | Isatoic anhydride, 2-Phenylethylamine | Provides an entry to 2-amino-N-phenethylbenzamides for further functionalization. mdpi.com | High-yield synthesis of the 2-amino-N-phenethylbenzamide hybrid molecule. mdpi.com |
| Automated Iterative Synthesis | MIDA boronate building blocks | Enables rapid, automated synthesis of diverse and complex small molecules. nih.gov | Proven effective for 14 distinct classes of small molecules, including natural products and pharmaceuticals. nih.gov |
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and FTIR are essential for routine characterization, advanced methods can provide profound insights into the dynamic behavior of molecules like this compound. mdpi.comresearchgate.net Future research should leverage these techniques to study conformational dynamics, intermolecular interactions, and transient states.
Vibrational spectroscopy, including mid-infrared, Raman, and terahertz (THz) spectroscopy, can be used to study the formation and dynamics of co-crystals or complexes involving the benzamide moiety. researchgate.net Resonance Raman spectroscopy, in particular, is a powerful tool for investigating the early photodissociation reaction dynamics of amides, offering a mode-specific view of chemical bond changes on very short timescales. aip.org Applying this to this compound could reveal how the chloro and phenethyl substituents influence its photochemical stability and reactivity.
Furthermore, advanced techniques like cavity-enhanced spectroscopy can be used to study transient species and reaction intermediates with high sensitivity. cardiff.ac.uk This could be invaluable for understanding the mechanisms of reactions involving this compound. The coupling of these experimental techniques with theoretical calculations allows for a more complete interpretation of the spectroscopic data, connecting observed spectral features to specific molecular motions and electronic transitions. researchgate.netresearchgate.net
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Focus of Study | Potential Insight for this compound |
|---|---|---|
| Resonance Raman Spectroscopy | Short-time photodissociation dynamics. aip.org | Understanding of bond-breaking dynamics and photochemical stability. |
| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes (e.g., in co-crystals). researchgate.net | Characterization of intermolecular interactions and crystal lattice dynamics. |
| Cavity-Enhanced Spectroscopy | Detection of transient species and reaction kinetics. cardiff.ac.uk | Mechanistic understanding of chemical reactions and intermediate structures. |
| 2D NMR Spectroscopy | Through-bond and through-space correlations. | Detailed conformational analysis and elucidation of intramolecular interactions. |
Development of Sophisticated Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, the development of more sophisticated computational models can offer predictive power, guiding experimental efforts and accelerating discovery.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area. By generating models for a series of related benzamides, it's possible to predict the biological activity of new analogues. nih.govkashanu.ac.ir Future work could involve developing 4D-QSAR models, which also account for different conformations and alignments of the molecule, to predict multiple properties simultaneously, such as efficacy and toxicity. nih.gov
Molecular dynamics (MD) simulations offer a way to predict binding free energies between a ligand and a protein target, providing crucial information for drug design. researchgate.net Applying MD simulations to this compound could help identify potential biological targets and understand the structural basis for its activity. Furthermore, Density Functional Theory (DFT) calculations can be used to predict molecular structures, vibrational frequencies for interpreting IR and Raman spectra, and electronic properties like HOMO-LUMO energies, which relate to molecular stability and reactivity. researchgate.nettandfonline.com The integration of machine learning and artificial neural networks (ANN) with these computational methods can significantly improve the predictive accuracy of these models. kashanu.ac.ir
Table 3: Computational Modeling Techniques in Benzamide Research
| Model/Technique | Purpose | Example Application |
|---|---|---|
| 3D/4D-QSAR | Predict biological activity based on molecular structure. nih.govnih.gov | Generation of a pharmacophore model for N-pyridyl and pyrimidine (B1678525) benzamides to predict antiepileptic activity. nih.gov |
| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. nih.govhsmc.gr | Evaluation of benzamide derivatives as Rho Kinase inhibitors. nih.gov |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time to predict binding energies and conformational changes. researchgate.netacs.org | Prediction of binding free energies between benzamide inhibitors and trypsin. researchgate.net |
| Density Functional Theory (DFT) | Calculate electronic structure, geometry, and vibrational frequencies. researchgate.nettandfonline.com | Aided in the vibrational analysis of N-(9H-Purin-6-yl) benzamide. researchgate.net |
Integration of Multidisciplinary Approaches in Benzamide Chemical Research
The most comprehensive understanding of a chemical compound like this compound is achieved through the integration of multiple scientific disciplines. Future research will increasingly rely on a multidisciplinary workflow that combines synthetic chemistry, advanced analytical techniques, biological evaluation, and computational modeling. ontosight.aiontosight.ai
This integrated approach begins with the synthesis of the target compound and a library of its derivatives. mdpi.com These compounds are then subjected to thorough characterization using advanced spectroscopic methods. Concurrently, computational studies, including molecular docking and MD simulations, can predict potential biological activities and guide which derivatives are most promising to synthesize and test. nih.govhsmc.gr
The subsequent step involves biological evaluation through in vitro and in vivo assays to determine the compound's efficacy and mechanism of action. ontosight.ai The results from these biological studies provide crucial data that can be fed back into the computational models (e.g., for refining QSAR predictions) and can inform the design of the next generation of compounds. acs.org This iterative cycle of design, synthesis, testing, and modeling is a hallmark of modern drug discovery and chemical biology, and it represents the most powerful strategy for exploring the full potential of benzamide-based compounds.
Table 4: Components of an Integrated Multidisciplinary Research Program
| Discipline | Role | Contribution to Understanding this compound |
|---|---|---|
| Synthetic Chemistry | Design and create molecules. ontosight.ai | Provides the physical compounds for all experimental testing. |
| Analytical Chemistry | Characterize structure and dynamics using spectroscopy. researchgate.net | Confirms molecular identity and provides data on dynamic behavior. |
| Computational Chemistry | Model properties and interactions; predict activity. nih.govresearchgate.net | Guides synthesis, explains experimental results, and prioritizes testing. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-N-phenethyl-benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves amide bond formation between a substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) and a phenethylamine derivative. For example, coupling 2-chlorobenzoyl chloride with 2-phenylethylamine in dichloromethane (DCM) using pyridine as a base at room temperature (1–2 hours) is a standard approach . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for slower reactions), and temperature to improve yields (70–85%).
Q. How is spectroscopic characterization performed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects: the aromatic protons of the chlorinated benzene ring appear downfield (δ 7.2–7.8 ppm), while the phenethyl group’s methylene protons resonate at δ 3.5–3.7 ppm (CH2NH) and δ 2.8–3.0 ppm (CH2Ph) .
- IR Spectroscopy : Confirm amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 274.07 for C15H14ClNO) .
Q. What purification techniques are recommended for isolating this compound?
- Methodology : Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water (7:3) yields high-purity crystals (>95%) .
Advanced Research Questions
Q. How can contradictions between crystallographic data and spectroscopic results be resolved?
- Methodology : If X-ray crystallography (e.g., using SHELXL ) reveals a planar amide group, but NMR suggests rotational flexibility, perform variable-temperature NMR to assess dynamic behavior. For example, coalescence of NH proton signals at elevated temperatures may indicate restricted rotation . Cross-validate with DFT calculations (e.g., Gaussian09) to model bond angles and compare with experimental data .
Q. What strategies improve regioselectivity during the introduction of substituents into the benzamide scaffold?
- Methodology :
- Directing Groups : Use ortho-directing substituents (e.g., Cl) to control electrophilic substitution positions.
- Protection/Deprotection : Temporarily protect the amide NH with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during halogenation .
- Metal Catalysis : Employ Pd/C for selective hydrogenation of nitro groups in precursors (e.g., 4-nitrobenzamide derivatives) .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinase enzymes) based on the compound’s electron-deficient aromatic ring and hydrogen-bonding capacity .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like ClogP, polar surface area, and H-bond donor/acceptor counts from PubChem data .
Q. What crystallographic software is most effective for refining the structure of this compound?
- Methodology : SHELXL (via SHELXTL ) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement. For challenging cases (e.g., high torsional flexibility), use the TWIN/BASF commands in SHELXL to model disorder .
Q. How do substituents on the phenethyl group influence molecular conformation and packing?
- Methodology : Compare crystal structures (e.g., CCDC entries) of analogs with methyl, methoxy, or halide substituents. For example, 2-methyl substitution induces a 15° torsion angle between the benzene rings, altering packing efficiency (density ~1.35 g/cm³) . Use Mercury software to analyze π-π stacking distances (typically 3.8–4.2 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
